molecular formula C16H15N B2355797 (R)-1-(Anthracen-9-yl)ethanamine CAS No. 241488-97-1

(R)-1-(Anthracen-9-yl)ethanamine

Cat. No. B2355797
CAS RN: 241488-97-1
M. Wt: 221.303
InChI Key: RZLKNOOWSHXPRB-LLVKDONJSA-N
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Description

“®-1-(Anthracen-9-yl)ethanamine” is a compound that has been mentioned in the context of various chemical reactions and properties . It is involved in the synthesis of boron complexes and exhibits interesting photophysical properties .


Synthesis Analysis

The compound has been synthesized via the reaction of B(C6H5)3 with corresponding 5-substituted 2-(N-arylformimino)pyrrole ligand precursors . This synthesis was part of a process to create new mononuclear boron chelate compounds .


Chemical Reactions Analysis

The compound has been involved in the synthesis of boron complexes . It also exhibits a strong photomechanical response and is involved in excimer-induced high-efficiency fluorescence due to pairwise anthracene stacking .


Physical And Chemical Properties Analysis

The compound exhibits interesting photophysical properties . It has been reported to exhibit excimer fluorescence with an unexpected high luminous efficiency (up to 80%) and long lifetime (163.75 ns), due to pairwise anthracene stacking .

Scientific Research Applications

  • Fluorescence Applications : The compound has been studied for its role in tuning solid-state fluorescence. By crystallizing it with different guest molecules, researchers have been able to achieve various fluorescent colors and host–guest structures. This is due to the compound's ability to possess a twisted π-conjugated structure, which can change based on the guest molecules in the crystal structures (Dong et al., 2012).

  • Synthesis and Characterization : The compound has been synthesized using a microwave green synthesis method, which is a more environmentally friendly approach. The structure of the synthesized compound was elucidated using X-ray crystallography, showing its polarity and net dipole moment (Al-qubati et al., 2020).

  • Sensing Applications : Researchers have explored its use in colorimetric and fluorescence detection of specific ions, such as Ag(I) ion. This involves using the compound as a probe, which shows high selectivity and sensitivity in detecting these ions (Anand et al., 2014).

  • Cellular Delivery Applications : Studies have shown that derivatives of this compound can be used for the selective delivery of conjugates into cells containing active polyamine transporters. This research provides insights into the potential biomedical applications of these compounds (Wang et al., 2003).

  • Chemical Reactions and Synthesis : The compound has been involved in studies of chemical reactions, such as electron-transfer mediated reactions leading to the formation of various products. These studies are important for understanding its reactivity and potential use in synthetic chemistry (Vadakkan et al., 2005).

  • Other Applications : Additional research has been conducted on its use in various other applications, such as a sensor for bovine serum albumin, optical cell imaging, and as a dual-channel fluorescent probe for mercury (II) ion detection. These studies demonstrate the versatility of (R)-1-(Anthracen-9-yl)ethanamine in scientific research (Densil et al., 2018), (Ma et al., 2019).

Mechanism of Action

Target of Action

®-1-(Anthracen-9-yl)ethanamine is a complex organic compound that primarily targets the photophysical properties of certain materials . The compound’s primary targets are the excited states of these materials, which are crucial for their fluorescence properties .

Mode of Action

The compound interacts with its targets through a process known as intramolecular photoinduced electron transfer . This process leads to the quenching of excited states, effectively reducing the fluorescence emission of the target materials . The efficiency of this process depends on the geometrical constraints and electronic factors pertaining to the molecule .

Biochemical Pathways

The primary biochemical pathway affected by ®-1-(Anthracen-9-yl)ethanamine is the electron transfer pathway . This pathway involves the movement of electrons within the molecule, which can lead to changes in the molecule’s energy states and, consequently, its fluorescence properties .

Pharmacokinetics

For instance, its ability to quench excited states could potentially influence its distribution and metabolism within a system .

Result of Action

The primary result of ®-1-(Anthracen-9-yl)ethanamine’s action is the quenching of excited states in the target materials . This leads to a reduction in the fluorescence emission of these materials, effectively altering their photophysical properties . The decay kinetics of these materials show a bi-exponential decay, indicating the involvement of two transient species in the excited state of these molecules .

Action Environment

The action of ®-1-(Anthracen-9-yl)ethanamine can be influenced by various environmental factors. For instance, the efficiency of the intramolecular photoinduced electron transfer process can depend on the geometrical constraints and electronic factors of the molecule . Therefore, changes in the molecular environment could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, ®-1-(Anthracen-9-yl)ethanamine plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that substitutions on the anthracene molecule can affect the UV/Vis absorption and fluorescence properties .

Molecular Mechanism

At the molecular level, ®-1-(Anthracen-9-yl)ethanamine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported that anthracene-based materials exhibit excimer fluorescence due to pairwise anthracene stacking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-(Anthracen-9-yl)ethanamine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been reported that anthracene-based materials exhibit excimer fluorescence with a high luminous efficiency and long lifetime .

properties

IUPAC Name

(1R)-1-anthracen-9-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLKNOOWSHXPRB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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